Z-Gly-ONp

Vue d'ensemble

Description

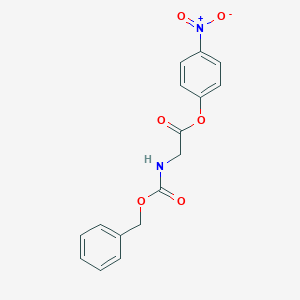

Z-Gly-ONp, also known as N-Carbobenzoxyglycine 4-Nitrophenyl Ester, is a chemical compound with the molecular formula C16H14N2O6 and a molecular weight of 330.29 g/mol . It is commonly used as a substrate for measuring pancreatic elastase activity . This compound is characterized by its white to orange to green powder form and has a melting point of 120-122°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Z-Gly-ONp can be synthesized through a multi-step reaction involving benzyl chloroformate . The general synthetic route includes the following steps:

Step 1: Reaction of glycine with benzyl chloroformate in the presence of aqueous sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Z-Gly-ONp undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form N-Carbobenzoxyglycine and 4-nitrophenol.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions under mild conditions.

Substitution Reactions: Often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Hydrolysis: N-Carbobenzoxyglycine and 4-nitrophenol.

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted glycine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Chemical Formula : C₁₆H₁₄N₂O₆

- Molecular Weight : 330.29 g/mol

- CAS Number : 1738-86-9

Z-Gly-ONp functions primarily as a substrate in enzymatic reactions, particularly with serine proteases such as pancreatic elastase. Upon hydrolysis, it yields N-Carbobenzoxyglycine and 4-nitrophenol, the latter of which can be quantitatively measured to assess enzyme activity. This reaction pathway is crucial for understanding enzyme kinetics and interactions within biological systems .

Peptide Synthesis

This compound serves as a vital building block in peptide synthesis. Its structure allows researchers to create complex peptides that can be utilized in drug development and therapeutic applications. The ability to modify the peptide chains using this compound facilitates the exploration of new drug candidates targeting specific biological pathways .

Biochemical Assays

The compound is extensively used in biochemical assays to study enzyme activity, particularly proteases. For instance, this compound is employed in assays measuring pancreatic elastase activity, providing insights into digestive processes and potential dysfunctions associated with pancreatic diseases. The hydrolysis of this compound releases 4-nitrophenol, which can be monitored spectrophotometrically, allowing for precise quantification of enzyme activity .

Case Study: Enzyme Kinetics

A study demonstrated the pH dependence of the hydrolysis kinetics of this compound catalyzed by pancreatic elastase, revealing optimal conditions for enzyme activity and providing a model for understanding similar enzymatic processes .

Drug Design

In drug design, this compound is instrumental in developing pharmaceuticals that target specific enzymes involved in disease pathways. By utilizing this compound, researchers can create inhibitors or activators that modulate enzyme activity, leading to potential therapeutic agents for conditions such as cancer or metabolic disorders .

Research in Cancer Therapy

This compound is being investigated for its role in cancer research, particularly in developing targeted therapies that selectively attack cancer cells by inhibiting specific proteases involved in tumor progression. This application underscores the compound's significance in advancing cancer treatment strategies .

Diagnostics Development

The compound also finds application in diagnostics, particularly in assays aimed at detecting enzyme activity related to various diseases. By measuring the levels of 4-nitrophenol released from this compound hydrolysis, clinicians can assess enzyme function and diagnose conditions associated with protease activity abnormalities .

Comparative Analysis of Substrates

The following table summarizes the characteristics and applications of this compound compared to similar compounds:

| Substrate | Enzyme Target | Hydrolysis Rate | Application Area |

|---|---|---|---|

| This compound | Pancreatic Elastase | High | Enzyme kinetics |

| Z-Leu-ONp | Various Proteases | Moderate | Peptide synthesis |

| Z-Lys-ONp | Streptococcal Proteinase | High | Biochemical assays |

Mécanisme D'action

The mechanism of action of Z-Gly-ONp involves its role as a substrate for proteases. When acted upon by enzymes such as pancreatic elastase, this compound is hydrolyzed to release 4-nitrophenol, which can be quantitatively measured . This reaction provides insights into enzyme activity and specificity.

Comparaison Avec Des Composés Similaires

Z-Gly-Gly-ONp: Another nitrophenyl ester derivative used in similar enzymatic assays.

Z-Gly-Phe-ONp: A compound with a phenylalanine residue, used for studying different protease activities.

Uniqueness of Z-Gly-ONp: this compound is unique due to its specific application in measuring pancreatic elastase activity, making it a valuable tool in both research and diagnostic fields . Its stability and reactivity under mild conditions further enhance its utility compared to other similar compounds.

Activité Biologique

Z-Gly-ONp, or N-Carbobenzoxyglycine 4-Nitrophenyl Ester, is a compound with significant biological activity, particularly as a substrate in enzymatic assays. This article delves into its mechanisms of action, applications in research, and specific case studies that highlight its utility in various biological contexts.

Overview of this compound

- Chemical Formula : C16H14N2O6

- Molecular Weight : 330.29 g/mol

- CAS Number : 1738-86-9

This compound is primarily utilized for measuring pancreatic elastase activity and serves as a substrate for various proteolytic enzymes. Its unique structure allows it to undergo hydrolysis, resulting in the formation of N-Carbobenzoxyglycine and 4-nitrophenol, which can be quantitatively measured to assess enzyme activity.

This compound acts as a substrate in enzymatic reactions, particularly with serine proteases like pancreatic elastase. The hydrolysis of this compound by these enzymes leads to the release of 4-nitrophenol, whose concentration can be monitored spectrophotometrically. This provides a reliable method for quantifying enzyme activity.

Key Reactions Involved

-

Hydrolysis :

-

Substitution Reactions :

This compound can also participate in nucleophilic substitution reactions under basic conditions, leading to various glycine derivatives.

Applications in Research

This compound has diverse applications across several fields:

- Biochemistry : Used extensively in enzyme kinetics studies to evaluate protease activity.

- Medicinal Chemistry : Aids in the development of diagnostic assays for diseases related to enzyme dysfunction.

- Peptide Synthesis : Serves as a protected form of glycine in peptide coupling reactions.

Case Study 1: Enzymatic Activity Measurement

A study demonstrated the use of this compound to measure pancreatic elastase activity. The researchers found that the rate of hydrolysis was directly proportional to the enzyme concentration, allowing for precise quantification of elastase levels in biological samples .

Case Study 2: Peptide Synthesis

In peptide synthesis research, this compound was utilized to couple with deprotected peptides to form angiotensin II analogs. This application underscores its role as a critical building block in peptide chemistry.

Case Study 3: Catalytic Performance with Nanoparticles

Research involving peptide-gold nanoparticle conjugates revealed that this compound exhibited different catalytic efficiencies compared to other substrates based on hydrophobicity. The study indicated that higher concentrations of this compound led to competitive kinetics with other substrates, showcasing its versatility in catalytic applications .

Comparative Analysis of Substrates

| Substrate | Enzyme Target | Hydrolysis Rate | Application Area |

|---|---|---|---|

| This compound | Pancreatic Elastase | High | Enzyme kinetics |

| Z-Leu-ONp | Various Proteases | Moderate | Peptide synthesis |

| Z-Lys-ONp | Streptococcal Proteinase | High | Biochemical assays |

Propriétés

IUPAC Name |

(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c19-15(24-14-8-6-13(7-9-14)18(21)22)10-17-16(20)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFNPUGRSYOPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169659 | |

| Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-86-9 | |

| Record name | N-[(Phenylmethoxy)carbonyl]glycine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1738-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyloxycarbonylglycine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl N-[(phenylmethoxy)carbonyl]glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Z-Gly-ONp in peptide synthesis, as highlighted in the research paper?

A1: this compound, or N-carboxybenzoxy-glycine p-nitrophenyl ester, serves as a protected form of glycine used in peptide synthesis. [, ] The research paper by [Khosla et al. (1968)][1] utilizes this compound to couple with a deprotected heptapeptide benzyl ester. This coupling reaction facilitates the addition of a glycine residue to the growing peptide chain during the synthesis of angiotensin II analogs.

Q2: The research paper mentions evaluating the activity of synthesized peptides. How is this compound involved in this evaluation?

A2: While this compound itself doesn't possess inherent biological activity being evaluated, it plays a crucial role in constructing the peptides being studied. [] By incorporating this compound, researchers can precisely build specific peptide sequences. The biological activity of the resulting peptides, which may include properties like binding affinity or enzymatic activity, is then assessed in subsequent experiments. These results help determine the relationship between the peptide's structure, influenced by the incorporated glycine, and its function.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.